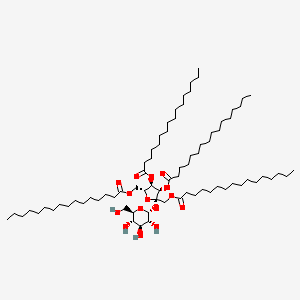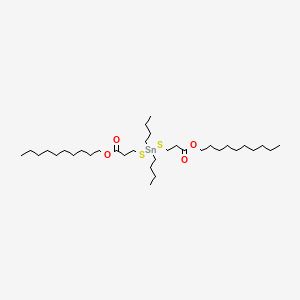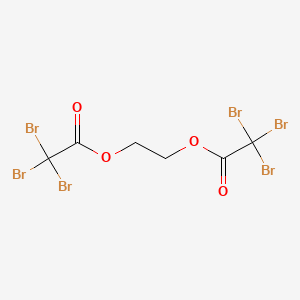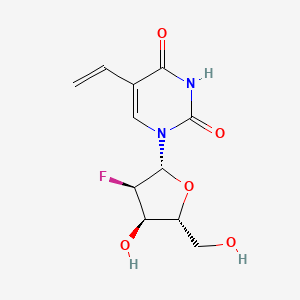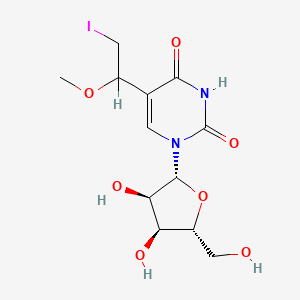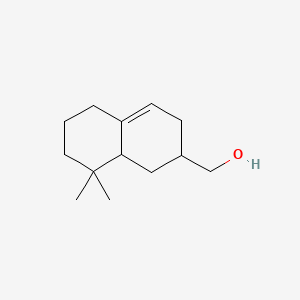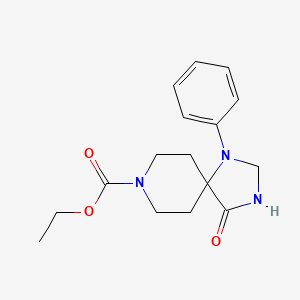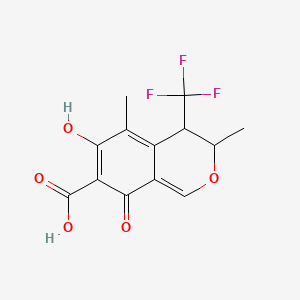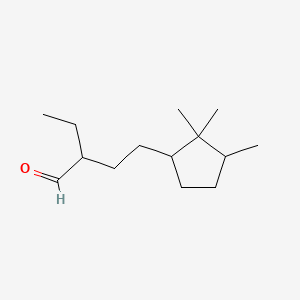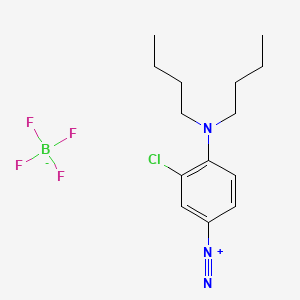
3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C14H21BClF4N3. This compound is known for its applications in organic synthesis, particularly in the formation of azo compounds and other diazo derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-dibutylaminobenzene. The process generally includes the following steps:
Nitration: The starting material, 3-chloro-4-dibutylaminobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Tetrafluoroborate Formation: The diazonium salt is then treated with tetrafluoroboric acid to precipitate this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions to form azo compounds.
Coupling Reactions: It reacts with phenols and amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as phenols or anilines in the presence of a base.
Coupling Reactions: Conducted in aqueous or alcoholic solutions at low temperatures.
Reduction: Using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or amines.
Aplicaciones Científicas De Investigación
3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: Used in the synthesis of azo dyes and other diazo derivatives.
Biological Studies: Employed in the labeling of biomolecules for detection and imaging.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles to form new covalent bonds, leading to the formation of azo compounds and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenediazonium Tetrafluoroborate: Similar in structure but lacks the dibutylamino group.
3-Chloro-4-methylbenzenediazonium Tetrafluoroborate: Contains a methyl group instead of the dibutylamino group.
Uniqueness
3-Chloro-4-dibutylaminobenzenediazonium tetrafluoroborate is unique due to the presence of the dibutylamino group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Propiedades
Número CAS |
72470-82-7 |
|---|---|
Fórmula molecular |
C14H21BClF4N3 |
Peso molecular |
353.60 g/mol |
Nombre IUPAC |
3-chloro-4-(dibutylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H21ClN3.BF4/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;2-1(3,4)5/h7-8,11H,3-6,9-10H2,1-2H3;/q+1;-1 |
Clave InChI |
JOTMHHYUUQXHCF-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
